2-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate
Description
The compound 2-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a piperazine-thiazole hybrid with a thiophene substituent. Its core structure consists of a thiazole ring linked to a thiophene moiety via a methyl group, which is further connected to a piperazine ring. The acetamide group bridges the piperazine and the oxalate counterion, enhancing solubility and stability.
Properties
IUPAC Name |
oxalic acid;2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS2.C2H2O4/c15-13(19)8-17-3-5-18(6-4-17)9-14-16-11(10-21-14)12-2-1-7-20-12;3-1(4)2(5)6/h1-2,7,10H,3-6,8-9H2,(H2,15,19);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNWSQKMMBAQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)CC(=O)N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiophene-2-carboxylic acid with thioamide under acidic conditions.
Attachment of the Piperazine Moiety: The thiazole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazine-thiazole intermediate.
Acetylation: The intermediate is acetylated using acetic anhydride to introduce the acetamide group.
Oxalate Formation: Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene and thiazole rings can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the thiophene and thiazole rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted derivatives with various functional groups attached to the rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs with antimicrobial, antiviral, or anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The thiazole and thiophene rings may play a role in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Piperazine and Thiazole Moieties
Compounds in (13–18) share the 2-(piperazin-1-yl)-N-(thiazol-2-yl)acetamide scaffold but differ in aryl substituents on the piperazine and thiazole rings. Key comparisons include:
Key Observations :
- Electron-donating groups (e.g., methoxy in compound 13) correlate with higher melting points (289–290°C) compared to electron-withdrawing groups (e.g., chloro in compound 14: 282–283°C), suggesting stronger intermolecular forces .
- Yields are moderately high (72–86%), indicating robust synthetic routes for such derivatives .
Heterocycle Modifications
Thiazole vs. Thiadiazole Derivatives
describes thiadiazole analogs (2a–2h) with piperazine-acetamide linkages. For example:
- 2-(4-Substituted piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Triazole and Benzooxazinone Hybrids
- Compound 11c (): Incorporates a triazole and quinoxaline, increasing aromatic surface area. This may enhance π-π stacking in target binding but reduces solubility compared to thiophene-containing analogs .
- Compound 29c (): Features a benzooxazinone group, which introduces additional hydrogen-bonding sites. Such modifications are linked to improved metabolic stability in related studies .
Functional Group Comparisons: Acetamide vs. Urea
and highlight urea derivatives (e.g., 1f, 11a–11o) with piperazine-thiazole cores. For example:
- 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a): Molecular weight: 484.2 g/mol (vs. ~410–440 g/mol for acetamide analogs).
Pharmacological Activity Comparisons
- MMP Inhibition () : Thiazole-piperazine analogs (13–18) were designed as matrix metalloproteinase (MMP) inhibitors for anti-inflammatory applications. Substituents like methoxy and chloro may modulate enzyme selectivity .
- P-glycoprotein Inhibition () : Compound 4 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide) increased paclitaxel bioavailability by 56–106.6% via P-gp inhibition. The bromophenyl and chlorophenyl groups likely enhance hydrophobic interactions with the transporter .
Structural and Analytical Data
Spectroscopic Confirmation
- NMR and Mass Spectrometry : All compounds in –11 were validated via ¹H/¹³C-NMR and ESI-MS. For example, compound 13 () showed characteristic acetamide NH peaks at δ 10.2–10.5 ppm and molecular ion peaks at m/z 423.5 [M+H]⁺ .
- Elemental Analysis : Close agreement between calculated and found values (e.g., compound 20 in : C 59.65% vs. 59.67%) confirms purity .
Biological Activity
2-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a complex organic compound with a molecular formula of CHNOS and a molecular weight of 530.6 g/mol. Its structure incorporates a thiazole ring, a thiophene ring, and a piperazine moiety, which contribute to its potential biological activities. This compound is primarily investigated within the realms of medicinal chemistry and pharmacology due to its promising therapeutic applications.
Chemical Structure and Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Thiazole Ring : Reacting thiophene-2-carboxylic acid with thioamide under acidic conditions.
- Attachment of the Piperazine Moiety : The thiazole derivative is reacted with piperazine in the presence of a suitable base.
- Acetylation : The intermediate undergoes acetylation using acetic anhydride.
- Oxalate Formation : Finally, treatment with oxalic acid yields the oxalate salt.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in cancer research.
Anticancer Properties
Research has shown that this compound may have activity against various cancer cell lines. Its structural components are believed to influence signaling pathways related to apoptosis and cell proliferation. Interaction studies suggest that it may bind to specific receptors or enzymes involved in disease pathways, potentially inhibiting their activity.
The exact mechanism of action remains to be fully elucidated, but it is hypothesized that the thiazole and thiophene rings facilitate binding to molecular targets, leading to alterations in their function. This interaction can result in various biological effects depending on the target involved.
Comparative Analysis with Similar Compounds
The unique combination of heterocyclic structures in this compound distinguishes it from other compounds. Below is a comparison table highlighting similar compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Aminothiazole | CHNS | Simple thiazole derivative |
| Thiophene-2-carboxylic acid | CHOS | Contains a carboxylic acid functional group |
| 1-Benzylpiperazine | CHN | Piperazine derivative without heterocycles |
| N-Methylpiperazine | CHN | Simple piperazine derivative |
What sets this compound apart is its integration of three distinct heterocyclic structures, which may confer specific biological activities not observed in simpler analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
In Vitro Studies : Research conducted on various cancer cell lines demonstrated that this compound can induce apoptosis through specific signaling pathways.
- Study Reference : A study published in a pharmacological journal reported significant cytotoxic effects against breast cancer cells, suggesting its potential as an anticancer agent.
-
Binding Affinity Studies : Interaction studies have shown that this compound has a high binding affinity for certain receptors involved in oncogenic signaling pathways.
- Study Reference : A molecular docking study indicated favorable interactions between the compound and target proteins, supporting its role as a potential therapeutic agent.
-
Toxicity Assessments : Preliminary toxicity assessments have been conducted to evaluate the safety profile of this compound, indicating low toxicity at therapeutic doses.
- Study Reference : Toxicological evaluations showed no adverse effects at concentrations used for anticancer efficacy testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
